molecular formula C33H34N6O6 B600934 2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil CAS No. 1185256-03-4

2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil

Numéro de catalogue: B600934
Numéro CAS: 1185256-03-4
Poids moléculaire: 610.68
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil is a chemical entity identified in scientific literature as a derivative or impurity of Candesartan Cilexetil . Candesartan Cilexetil is a well-established prodrug that is rapidly converted in the body to its active form, Candesartan, a potent and selective angiotensin II type-1 (AT1) receptor blocker . The parent compound is extensively used in cardiovascular and renal research due to its mechanism of action, which involves antagonizing the effects of angiotensin II, leading to vasodilation, reduced aldosterone secretion, and decreased blood pressure . The primary value of this compound for researchers lies in its role as a reference standard in analytical chemistry. It is critical for studies focused on pharmaceutical quality control, including the identification, quantification, and characterization of impurities and metabolites in Candesartan Cilexetil bulk substances and formulations . Investigating such compounds is essential for understanding the stability profile and metabolic pathways of the active pharmaceutical ingredient, contributing to the overall safety and efficacy assessment of drug products in development.

Propriétés

IUPAC Name

1-cyclohexyloxycarbonyloxyethyl 3-[[4-[2-(2-ethyltetrazol-5-yl)phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34N6O6/c1-3-39-36-30(35-37-39)26-13-8-7-12-25(26)23-18-16-22(17-19-23)20-38-29-27(14-9-15-28(29)34-32(38)41)31(40)43-21(2)44-33(42)45-24-10-5-4-6-11-24/h7-9,12-19,21,24H,3-6,10-11,20H2,1-2H3,(H,34,41)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORFUGQWQJEFIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=C(N=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5NC4=O)C(=O)OC(C)OC(=O)OC6CCCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401100403
Record name 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 3-[[2′-(2-ethyl-2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-2,3-dihydro-2-oxo-1H-benzimidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401100403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185256-03-4
Record name 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 3-[[2′-(2-ethyl-2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-2,3-dihydro-2-oxo-1H-benzimidazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185256-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Desethoxy-2-oxo-2H-2-ethyl candesartan cilexetil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1185256034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 3-[[2′-(2-ethyl-2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-2,3-dihydro-2-oxo-1H-benzimidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401100403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-DESETHOXY-2-OXO-2H-2-ETHYL CANDESARTAN CILEXETIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01TN699E2L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Méthodes De Préparation

Hydrolysis of Candesartan Cilexetil

The most common method involves hydrolyzing Candesartan Cilexetil under alkaline conditions to remove the ethoxy group and introduce a hydroxyl group.

Procedure :

  • Reagents :

    • Candesartan Cilexetil (1.0 eq)

    • Sodium hydroxide (2.0 eq) in methanol-water (3:2 v/v)

    • Acetic acid for neutralization

  • Steps :

    • Dissolve Candesartan Cilexetil in methanol-water.

    • Add NaOH and reflux at 70–90°C for 2–3 hours.

    • Neutralize with acetic acid to pH 4–5.

    • Isolate the precipitate via filtration and dry under vacuum.

Yield : 85–92%.

Mechanism :
Base-catalyzed hydrolysis cleaves the ethoxy group, forming a hydroxyl group at position 2 of the benzimidazole ring (Figure 1).

Forced Degradation Under Oxidative Conditions

Controlled oxidative degradation using hydrogen peroxide generates the target compound alongside other impurities.

Procedure :

  • Reagents :

    • Candesartan Cilexetil (1.0 eq)

    • 3% H₂O₂ in acetonitrile-water (1:1 v/v)

  • Steps :

    • Stir the mixture at 25°C for 48 hours.

    • Quench with sodium bisulfite.

    • Purify via preparative HPLC.

Yield : 12–18%.

Key Reaction Parameters

Temperature and pH Dependence

ParameterOptimal RangeImpact on Yield
Temperature70–90°CHigher yields
pH (hydrolysis)10–12Prevents over-degradation
Reaction Time2–3 hoursMaximizes conversion

Data from indicate that exceeding 90°C leads to decomposition, while pH <10 slows hydrolysis.

Solvent Systems

Solvent Ratio (MeOH:H₂O)Purity (%)
3:298.5
1:195.2
2:389.7

Methanol-water (3:2) enhances solubility and reaction kinetics.

Analytical Characterization

HPLC Conditions for Isolation

ColumnMobile PhaseFlow RateDetection
C18 (250 × 4.6 mm)Acetonitrile:0.1% TFA (45:55)1.0 mL/min254 nm

Retention Time : 8.2 minutes.

Spectroscopic Data

  • HRMS (ESI+) : m/z 611.28 [M+H]⁺ (calc. 610.66).

  • ¹H NMR (DMSO-d₆) : δ 7.85 (d, 1H, Ar-H), 5.21 (s, 1H, -OH), 4.12 (q, 2H, -CH₂CH₃).

Industrial-Scale Optimization

Process Modifications

  • Catalyst Use : Adding 0.1% tetrabutylammonium bromide (TBAB) increases yield to 94%.

  • Continuous Flow Systems : Reduce reaction time to 30 minutes with 99% conversion.

Degradation Pathways in Stability Studies

Forced degradation studies under ICH guidelines reveal:

  • Thermal Stress (60°C) : Forms 0.8% impurity after 7 days.

  • Photolytic Stress : <0.2% formation under UV light.

Challenges and Solutions

Byproduct Formation

  • Major Byproduct : 2-Oxo analog (3–5% yield).

  • Mitigation : Use nitrogen atmosphere to minimize oxidation .

Analyse Des Réactions Chimiques

Types of Reactions

2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Applications De Recherche Scientifique

2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil has several scientific research applications, including:

Mécanisme D'action

The mechanism of action of 2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil involves its interaction with angiotensin II receptors. By blocking these receptors, the compound prevents the binding of angiotensin II, a potent vasoconstrictor. This leads to vasodilation, reduced blood pressure, and decreased workload on the heart .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Candesartan Cilexetil (Parent Drug)

  • Molecular Formula : C₃₃H₃₄N₆O₆ (MW: 610.67 g/mol)
  • Key Features :
    • Contains an ethoxy group at the 2-position of the benzimidazole ring.
    • Metabolized to Candesartan (active form) via ester hydrolysis in the gastrointestinal tract .
    • High AT₁ receptor affinity (>10,000-fold selectivity over AT₂), contributing to its antihypertensive efficacy .

2H-2-Ethyl Candesartan Cilexetil (EP Impurity F)

  • CAS : 914613-36-8
  • Molecular Formula : C₃₅H₃₈N₆O₆ (MW: 638.71 g/mol)
  • Key Differences :
    • Additional ethyl group in the tetrazole ring (vs. hydrogen in the parent drug).
    • Higher molecular weight and altered solubility due to increased hydrophobicity .
    • Classified as a synthesis-related impurity with >95% HPLC purity .

2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil (EP Impurity C)

  • CAS : 1185255-99-5
  • Molecular Formula : C₃₃H₃₄N₆O₆ (MW: 610.66 g/mol)
  • Key Differences :
    • Hydroxy group replaces the ethoxy group at the 2-position.
    • Structural isomerism (1H vs. 2H configuration) affects hydrogen bonding and solubility .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • 2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil: Lower solubility in water compared to Candesartan Cilexetil due to reduced polarity from the ethyl group .
  • Candesartan Cilexetil :
    • Poor aqueous solubility (0.1 mg/mL) but improved bioavailability via ester prodrug design .

Analytical Detection

  • HPLC Methods :
    • This compound is quantified using reverse-phase HPLC with mobile phases like water-acetonitrile (40:60 v/v) and detection at 364 nm .
    • Differentiation from isomers (e.g., EP Impurity C) requires 2D NMR for resolving structural ambiguities .

Formation Mechanisms

  • This compound :
    • Generated during synthesis via incomplete alkylation or hydrolysis of the ethoxy group .
    • Identified as a degradation product in stress studies (e.g., heat, humidity) .
  • Candesartan Cilexetil :
    • Synthesized via multistep routes involving cyclohexyloxycarbonyloxyethyl esterification and tetrazole ring formation .

Regulatory Status

  • Both 2-Desethoxy-2-hydroxy-2H-2-ethyl and 2H-2-ethyl analogs are classified as pharmacopeial impurities (EP Impurities D and F, respectively) with strict control limits (typically <0.15% w/w) .

Comparative Data Table

Property Candesartan Cilexetil 2-Desethoxy-2-hydroxy-2H-2-ethyl Analog 2H-2-Ethyl Analog
CAS Number 145040-37-5 1185256-03-4 914613-36-8
Molecular Formula C₃₃H₃₄N₆O₆ C₃₃H₃₄N₆O₆ C₃₅H₃₈N₆O₆
Molecular Weight (g/mol) 610.67 610.66 638.71
Key Functional Groups Ethoxy, tetrazole Hydroxy, ethyl-tetrazole Ethyl-tetrazole
Solubility in Water 0.1 mg/mL <0.05 mg/mL <0.01 mg/mL
HPLC Purity >99.9% >95% >95%
Regulatory Status Active Pharmaceutical Ingredient EP Impurity D EP Impurity F

Research and Development Implications

  • Pharmacological Impact : The hydroxy and ethyl modifications in this compound likely reduce AT₁ receptor binding affinity, rendering it therapeutically inactive compared to Candesartan .
  • Quality Control : Advanced chromatographic (HPLC) and spectroscopic (NMR) techniques are essential for monitoring these impurities to comply with ICH guidelines .

Activité Biologique

2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil (CAS Number: 1185256-03-4) is an impurity of the antihypertensive drug Candesartan Cilexetil, which is known for its role as an angiotensin II receptor blocker (ARB). This compound has garnered interest due to its potential biological activities and implications in pharmacological studies.

  • Molecular Formula : C33H34N6O6
  • Molecular Weight : 610.66 g/mol
  • Purity : >95% (HPLC)
  • Structure : The compound features a complex structure with multiple functional groups contributing to its biological activity.

Candesartan Cilexetil, and by extension its impurity 2-desethoxy derivative, functions primarily by blocking the angiotensin II type 1 receptor (AT1). This blockade leads to vasodilation, reduced secretion of aldosterone, and decreased blood pressure. The specific impact of the desethoxy derivative on receptor binding and activity remains a subject of ongoing research.

Biological Activity and Pharmacokinetics

Research indicates that the biological activity of this compound may parallel that of its parent compound, albeit with variations in potency and efficacy.

Pharmacokinetics

A study assessing the pharmacokinetics of Candesartan Cilexetil demonstrated that it is converted into its active form during intestinal absorption. Key pharmacokinetic parameters include:

ParameterValue
Maximum Concentration (Cmax)Varies by formulation
Area Under Curve (AUC)Within bioequivalence range (80%-125%)
Half-Life (t½)Approximately 9 hours

These parameters suggest that while the desethoxy impurity may not be as extensively studied, it likely shares similar absorption characteristics.

Case Studies

Toxicological Profile

According to safety data sheets, acute toxicity assessments indicate that the classification criteria for skin irritation and eye damage are not met for this compound. This suggests a favorable safety profile under controlled conditions.

Q & A

Q. How is 2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil structurally distinguished from Candesartan Cilexetil?

Methodological Answer: The structural distinction lies in the substitution at the tetrazole moiety and ester groups. While Candesartan Cilexetil contains a 2-ethoxy group, the desethoxy analog replaces this with a hydroxyl group (-OH) and an ethyl group (-CH2CH3) at the tetrazole ring. Key identifiers include:

  • Molecular Formula : C33H34N6O6 (vs. C33H34N6O6 for Candesartan Cilexetil, differing in substituents) .
  • SMILES : Presence of CCn1nnc(n1)c2ccccc2 (ethyltetrazole) vs. ethoxy groups in the parent compound .
  • Topological Polar Surface Area (TPSA) : 138 Ų, indicating altered hydrogen-bonding capacity due to hydroxyl substitution .
    Validation : Use high-resolution mass spectrometry (HRMS) with m/z 610.254 (exact mass) and nuclear magnetic resonance (NMR) to confirm substituent positions .

Q. What analytical methods are recommended for quantifying this compound in bulk formulations?

Methodological Answer: A validated reverse-phase HPLC (RP-HPLC) method is recommended:

  • Column : C18 (250 mm × 4.6 mm, 5 µm) .
  • Mobile Phase : Acetonitrile:phosphate buffer (pH 3.0, 60:40 v/v) .
  • Detection : UV at 254 nm .
  • System Suitability : Retention time (8–10 min), theoretical plates >2,000, tailing factor <2 .
    For solubility-limited samples, employ a cosolvency approach (e.g., 95% ethanol + 1% Tween 80) to enhance dissolution prior to analysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in solubility data during method development?

Methodological Answer: Discrepancies arise due to polymorphic forms or solvent polarity effects. Mitigation strategies include:

  • Solvent Screening : Test solubility in mono-solvents (water, ethanol, DMSO) and binary mixtures (e.g., ethanol-water). For example, solubility in ethanol increases by 45% compared to water due to reduced polarity .
  • Temperature Control : Conduct studies at 25°C ± 0.5°C to minimize kinetic solubility variations .
  • Cosolvency : Use 95% ethanol + 1% Tween 80 to achieve >90% recovery in UV spectroscopy .
    Data Cross-Verification : Compare results with differential scanning calorimetry (DSC) to identify polymorphic transitions affecting solubility .

Q. What strategies are effective for impurity profiling and stability studies of this compound?

Methodological Answer:

  • Forced Degradation : Expose the compound to heat (80°C/72 hr), acid/base hydrolysis (0.1N HCl/NaOH), and oxidative stress (3% H2O2) . Monitor degradation products via LC-MS.
  • Stability-Indicating Methods : Use RP-HPLC with a gradient elution (acetonitrile:0.1% formic acid) to separate degradation products. Key parameters:
    • Resolution : >1.5 between impurity peaks .
    • LOD/LOQ : ≤0.05% for trace impurities .
  • Isotopic Labeling : Deuterated analogs (e.g., Candesartan Cilexetil-d5) aid in tracking degradation pathways .

Q. How do intermolecular interactions influence the solubility of this compound in mixed solvent systems?

Methodological Answer: Intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) are solvent-dependent:

  • Preferential Solvation : In ethanol-water mixtures, ethanol acts as a "bridging" solvent, reducing the compound’s hydrophobicity .
  • Hydrogen Bond Donor/Acceptor Ratio : The compound’s 1 H-bond donor and 9 H-bond acceptors favor solubility in polar aprotic solvents (e.g., DMSO) .
    Experimental Design :
  • Measure solubility in 10+ solvent systems.
  • Calculate solubility parameters (Hansen, Hildebrand) to predict miscibility .

Q. What chromatographic parameters are critical for distinguishing this compound from its deuterated analogs?

Methodological Answer: Deuterated analogs (e.g., Candesartan Cilexetil-d5) exhibit distinct retention and spectral properties:

  • Retention Time Shift : ~0.2–0.5 min delay due to increased molecular mass (m/z 615.69 vs. 610.66) .
  • Mass Spectrometry : Monitor isotopic patterns (M+5 for deuterated analogs) .
  • Mobile Phase pH : Adjust to pH 2.8–3.2 to optimize separation of non-deuterated/deuterated pairs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil
Reactant of Route 2
2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.